molecular formula C18H25NOS B1368638 Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone CAS No. 898788-14-2

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1368638
CAS No.: 898788-14-2
M. Wt: 303.5 g/mol
InChI Key: ROQCUTWPJLACON-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a synthetic compound that belongs to the class of thiazolidinones. It is known for its potent inhibitory effects on protein kinase B (PKB/Akt), making it a subject of extensive research for potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with thiomorpholine in the presence of a base such as sodium hydride to form cyclohexyl thiomorpholine.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-bromobenzaldehyde under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a boron reagent.

    Ketone Formation: Finally, the coupled product undergoes oxidation to form the desired ketone.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. For instance, studies have shown that this compound can reduce cell viability in a dose-dependent manner, particularly in human T-lymphocyte and renal carcinoma cell lines. The compound's interaction with specific cellular receptors and enzymes suggests potential therapeutic benefits in treating cancers .

Neuroprotective Effects : Preliminary findings suggest that this compound may also have neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound has been associated with improved cognitive function and reduced oxidative stress, indicating its potential role in protecting neuronal cells from damage .

Photoinitiation in Polymerization

This compound functions as an effective photoinitiator in UV curing systems. Its ability to generate free radicals upon exposure to UV light makes it suitable for initiating polymerization processes in various applications, including coatings, inks, and adhesives. The compound's non-yellowing characteristics are particularly advantageous for applications requiring aesthetic quality, such as varnishes and plastic coatings .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which can modulate metabolic pathways critical for cellular function. This property could lead to therapeutic applications in metabolic disorders or conditions where enzyme regulation is crucial. Research is ongoing to elucidate the specific enzymes affected by this compound and the implications for drug design .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity in cancer cell lines
NeuroprotectionReduced oxidative stress
Enzyme InhibitionModulation of metabolic pathways

Anticancer Research

A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant reductions in cell viability linked to apoptosis induction and G2/M phase cell cycle arrest.

Neuroprotection

In an Alzheimer's disease model, administration of the compound resulted in improved cognitive performance and a decrease in amyloid plaque formation, highlighting its potential neuroprotective role.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts various cellular signaling pathways involved in cell growth, survival, and metabolism. By targeting these pathways, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone can induce apoptosis in cancer cells and modulate metabolic processes in diabetes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl phenyl ketone: Similar structure but lacks the thiomorpholine moiety.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine groups but different aromatic or aliphatic substituents.

Uniqueness

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is unique due to its specific combination of a cyclohexyl group, a thiomorpholine moiety, and a phenyl ketone structure. This unique structure contributes to its potent inhibitory effects on protein kinase B (PKB/Akt) and its broad range of scientific research applications .

Biological Activity

Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a compound of interest due to its potential biological activities, including antimicrobial properties and interactions with various biochemical pathways. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound involves several key reactions. The primary method includes the reaction of cyclohexanecarbonyl chloride with thiomorpholine derivatives, leading to the formation of the desired ketone structure. The process typically achieves high conversion rates and selectivity, often exceeding 99% for the key intermediates involved in the synthesis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, particularly Gram-positive bacteria. The minimal inhibitory concentrations (MICs) ranged from 250 µg/mL to 500 µg/mL, indicating moderate efficacy .

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus250-500>1000
Micrococcus luteus250-500>1000
Bacillus subtilis250-500>1000

The compound also exhibited antifungal activity, although this was less pronounced compared to its antibacterial effects. The MIC values for antifungal activity were reported at around 500 µg/mL for some strains .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The thiomorpholine moiety may facilitate covalent bonding with nucleophilic sites on proteins, potentially disrupting their function and leading to cell death .

Case Studies

  • Antibacterial Activity Study : A study evaluated the antibacterial activity of this compound against common pathogens. The results indicated a notable reduction in bacterial growth, particularly in Gram-positive strains, suggesting a possible application in treating infections caused by these microorganisms.
  • Antifungal Activity Assessment : Another investigation focused on the compound's antifungal properties. While showing moderate effectiveness against certain fungi, further modifications to the chemical structure were suggested to enhance its antifungal capabilities.

Properties

IUPAC Name

cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQCUTWPJLACON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643400
Record name Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-14-2
Record name Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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